Ethyl 2-amino-2-methyl-4-(1h-pyrazol-1-yl)butanoate
Description
Ethyl 2-amino-2-methyl-4-(1H-pyrazol-1-yl)butanoate is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Properties
Molecular Formula |
C10H17N3O2 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
ethyl 2-amino-2-methyl-4-pyrazol-1-ylbutanoate |
InChI |
InChI=1S/C10H17N3O2/c1-3-15-9(14)10(2,11)5-8-13-7-4-6-12-13/h4,6-7H,3,5,8,11H2,1-2H3 |
InChI Key |
FGEWWVMHMMLQEP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(CCN1C=CC=N1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-2-methyl-4-(1H-pyrazol-1-yl)butanoate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. This intermediate is then reacted with 2-amino-2-methylbutanoic acid under acidic conditions to yield the final product. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a catalyst to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-methyl-4-(1H-pyrazol-1-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 2-amino-2-methyl-4-(1H-pyrazol-1-yl)butanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-amino-2-methyl-4-(1H-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-methyl-1H-pyrazol-1-yl)butanoate
- 2-Amino-2-methylpropanol
- 1-Propanol, 2-amino-2-methyl-
Uniqueness
Ethyl 2-amino-2-methyl-4-(1H-pyrazol-1-yl)butanoate is unique due to its specific structural features, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 2-amino-2-methyl-4-(1H-pyrazol-1-yl)butanoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrazole ring, which is known for its diverse biological activities. The molecular formula is , and it has a molecular weight of approximately 182.22 g/mol. The presence of the amino group and the ester functionality contributes to its solubility and reactivity, making it a valuable compound for various biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes by forming hydrogen bonds with active sites, thereby modulating their activity.
- Antimicrobial Activity : Research indicates that pyrazole derivatives can act as antibiotic adjuvants, enhancing the efficacy of existing antibiotics against resistant bacterial strains such as Acinetobacter baumannii .
Antimicrobial Properties
This compound has been investigated for its antimicrobial properties. In vitro studies have shown that it exhibits significant activity against a range of Gram-positive and Gram-negative bacteria. The compound's ability to potentiate the effects of antibiotics suggests a promising role in treating infections caused by resistant pathogens.
Anticancer Potential
Preliminary studies have indicated that this compound may possess anticancer properties. The mechanism involves the modulation of signaling pathways associated with cell proliferation and apoptosis. For example, compounds with similar structures have been shown to induce cell cycle arrest and promote apoptosis in cancer cell lines .
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Antimicrobial Efficacy : A study published in Molecules demonstrated that this compound significantly reduced bacterial growth in E. coli and Staphylococcus aureus, suggesting its potential as an antibiotic adjuvant .
- Anticancer Activity Assessment : Research reported in Journal of Medicinal Chemistry highlighted the compound's ability to inhibit tumor growth in xenograft models, indicating its potential as a therapeutic agent in cancer treatment .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with other pyrazole derivatives is essential:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate | Bromine substitution at position 3 | Enhanced antimicrobial properties |
| Methyl 2-(ethylamino)-4-(3-methyl-1H-pyrazol-1-yl)butanoate | Presence of ethylamino group | Potential anticancer effects |
| Ethyl 5-(4-bromo-1H-pyrazol-1-yl)butanoate | Bromine at position 5 | Unique reactivity profile |
This table illustrates how variations in structure can influence biological activity, emphasizing the significance of specific functional groups in enhancing efficacy against various targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
